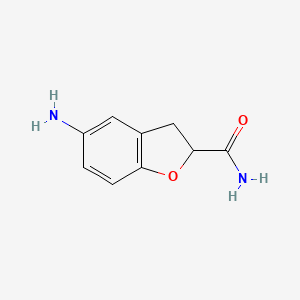
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide is an organophosphorus compound that features a triphenylphosphonium group attached to a 5-iodopent-4-en-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The process can be summarized as follows:
Starting Materials: Triphenylphosphine and 5-iodopent-4-en-1-yl bromide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A solvent like acetonitrile or dichloromethane is used.
Procedure: Triphenylphosphine is dissolved in the solvent, and the alkyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, and automated systems are often used to control the addition of reagents and maintain reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced.
Addition Reactions: The double bond in the pentenyl chain can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate, sodium azide, and potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Addition Reactions: Reagents like bromine or hydrogen chloride can be used for addition reactions across the double bond.
Major Products
Substitution Reactions: Products include various substituted phosphonium salts.
Oxidation and Reduction: Products include oxidized or reduced forms of the phosphonium compound.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the triphenylphosphonium group.
Medicine: Explored for its potential in drug delivery systems, where the phosphonium group can facilitate the transport of therapeutic agents across cell membranes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide involves its interaction with biological membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers, targeting mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can exert its effects, which may include disrupting mitochondrial function or delivering therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-(5-Bromopent-4-en-1-yl)triphenylphosphonium bromide
- (E)-(5-Chloropent-4-en-1-yl)triphenylphosphonium chloride
- (E)-(5-Fluoropent-4-en-1-yl)triphenylphosphonium fluoride
Uniqueness
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide is unique due to the presence of the iodide group, which can be more reactive in substitution reactions compared to bromide or chloride analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic chemistry.
Eigenschaften
Molekularformel |
C23H23I2P |
|---|---|
Molekulargewicht |
584.2 g/mol |
IUPAC-Name |
[(E)-5-iodopent-4-enyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C23H23IP.HI/c24-19-11-4-12-20-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-11,13-19H,4,12,20H2;1H/q+1;/p-1/b19-11+; |
InChI-Schlüssel |
UXGQHCZOZATBIL-YLFUTEQJSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)[P+](CCC/C=C/I)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CCCC=CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


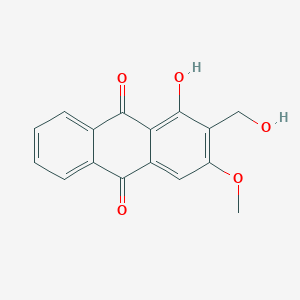



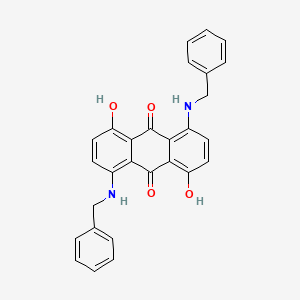
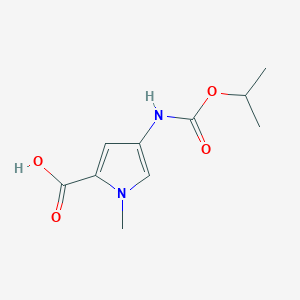
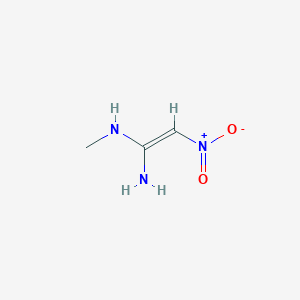
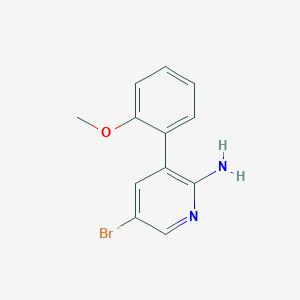
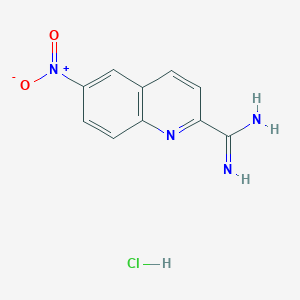

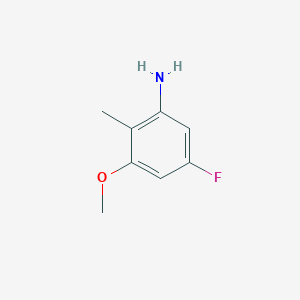
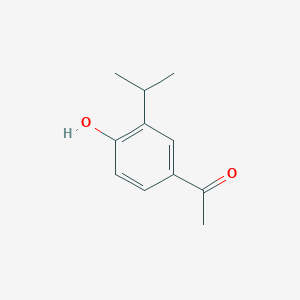
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
